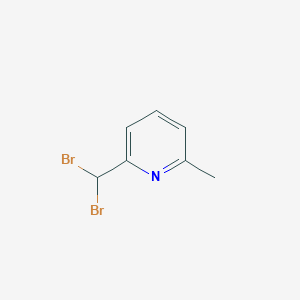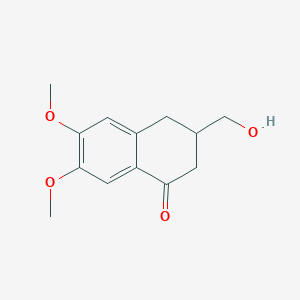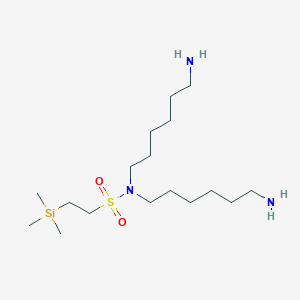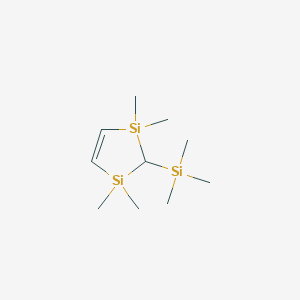![molecular formula C19H10BrFO2 B12531692 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-31-3](/img/structure/B12531692.png)
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound that belongs to the class of naphthopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-(2-fluorophenyl)naphthalene to introduce the bromine atom at the 6-position. This is followed by a cyclization reaction to form the pyran ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as photochromic materials that change color in response to light.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one: Lacks the bromine atom at the 6-position.
6-Chloro-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one: Contains a chlorine atom instead of bromine.
6-Bromo-2-(2-methylphenyl)-4H-naphtho[1,2-b]pyran-4-one: Has a methyl group instead of a fluorine atom.
Uniqueness
The presence of both bromine and fluorine atoms in 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one makes it unique. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties. The combination of these substituents may enhance its potential as a therapeutic agent or as a material with specific properties.
Propriétés
Numéro CAS |
652138-31-3 |
|---|---|
Formule moléculaire |
C19H10BrFO2 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
6-bromo-2-(2-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H10BrFO2/c20-15-9-14-17(22)10-18(13-7-3-4-8-16(13)21)23-19(14)12-6-2-1-5-11(12)15/h1-10H |
Clé InChI |
FDCCWPWWOIMLNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=CC=C4F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)


